N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide
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Overview
Description
- The compound is a synthetic organic molecule with the following IUPAC name: 3-(((4,4-difluorocyclohexyl)(methyl)amino)methyl)-5-(trifluoromethyl)phenol .
- It contains a phenol ring substituted with a trifluoromethyl group and a difluorocyclohexyl-methylamino side chain.
Synthesis Analysis
- The synthesis of this compound involves the reaction of appropriate starting materials, such as 4,4-difluorocyclohexylamine and 4-trifluoromethylbenzoyl chloride.
- Detailed synthetic routes and conditions would require further literature investigation.
Molecular Structure Analysis
- The molecular formula is C₁₅H₁₈F₅NO , and the molecular weight is approximately 323.31 g/mol .
- The compound contains a phenol ring, a trifluoromethyl group, and a difluorocyclohexyl-methylamino side chain.
Chemical Reactions Analysis
- Information on specific chemical reactions involving this compound would require further research.
Physical And Chemical Properties Analysis
- The compound is crystalline and colorless.
- It has specific odors.
- Solubility, melting point, and boiling point data would require additional investigation.
Scientific Research Applications
Synthesis and Chemical Reactions
The synthesis of compounds related to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide involves various chemical reactions, including the creation of oxadiazole rings and the incorporation of cyclohexyl and trifluoromethyl groups. For instance, reactions of benzamide oxime with N, N′-dicyclohexylcarbodiimide lead to the formation of 5-cyclohexylamino-3-phenyl-1,2,4-oxadiazole among other products, showcasing the versatility of oxadiazole derivatives in synthetic chemistry (Kawashima & Tabei, 1986).
Biological Activity and Applications
The derivatives of oxadiazoles, including those with structural similarities to N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide, have been extensively studied for their biological activities. Some compounds exhibit promising anticancer activities against various cancer cell lines, highlighting their potential as therapeutic agents (Ravinaik et al., 2021). Additionally, novel acyl derivatives of 3-aminofurazanes, related in structure to the compound , have shown activity against strains of Plasmodium falciparum, suggesting their use in antimalarial therapy (Hermann et al., 2021).
Material Science Applications
In the field of material science, aromatic polyamides containing oxadiazole units exhibit good thermal stability and fluorescence properties, making them suitable for use in flexible films and electronic devices (Sava et al., 2003). This demonstrates the compound's potential applicability in developing new materials with specific desired properties.
Safety And Hazards
- Safety information and hazards are not provided in the retrieved data. Consult relevant safety data sheets (SDS) for handling precautions.
Future Directions
- Future research could explore the compound’s pharmacological potential, biological activities, and applications.
- Investigate its interactions with biological targets and potential therapeutic uses.
Please note that the detailed analysis would require access to relevant scientific literature and experimental data. For specific safety information, consult official safety documents. 🌟
properties
IUPAC Name |
N-[[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl]-4-(trifluoromethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16F5N3O2/c18-16(19)7-5-10(6-8-16)14-24-13(27-25-14)9-23-15(26)11-1-3-12(4-2-11)17(20,21)22/h1-4,10H,5-9H2,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSXUPFGAKJAWOI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1C2=NOC(=N2)CNC(=O)C3=CC=C(C=C3)C(F)(F)F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16F5N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-4-(trifluoromethyl)benzamide |
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